molecular formula C7H12O B14656055 Bicyclo[4.1.0]heptan-3-ol CAS No. 40213-64-7

Bicyclo[4.1.0]heptan-3-ol

Cat. No.: B14656055
CAS No.: 40213-64-7
M. Wt: 112.17 g/mol
InChI Key: WXHKMXWQRMULCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[4.1.0]heptan-3-ol: is an organic compound with the molecular formula C10H18O . It is a bicyclic alcohol, characterized by its unique structure which includes a seven-membered ring fused to a three-membered ring. .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bicyclo[4.1.0]heptan-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.

    Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group, to form various ethers and esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Ketones and aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Ethers and esters.

Scientific Research Applications

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptan-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group in its structure allows it to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

Properties

CAS No.

40213-64-7

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

bicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C7H12O/c8-7-2-1-5-3-6(5)4-7/h5-8H,1-4H2

InChI Key

WXHKMXWQRMULCU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2C1C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.